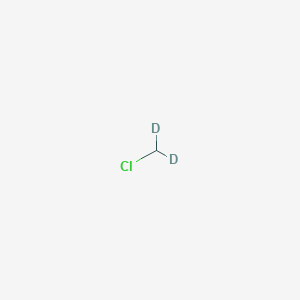

Chloro(dideuterio)methane

Description

Properties

CAS No. |

1665-01-6 |

|---|---|

Molecular Formula |

CH3Cl |

Molecular Weight |

52.5 g/mol |

IUPAC Name |

chloro(dideuterio)methane |

InChI |

InChI=1S/CH3Cl/c1-2/h1H3/i1D2 |

InChI Key |

NEHMKBQYUWJMIP-DICFDUPASA-N |

SMILES |

CCl |

Isomeric SMILES |

[2H]C([2H])Cl |

Canonical SMILES |

CCl |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization of Chloro Dideuterio Methane

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the fundamental vibrations of molecules. For chloro(dideuterio)methane, techniques such as infrared (IR) absorption, Raman scattering, and vibrational circular dichroism (VCD) have been employed to characterize its complex vibrational landscape.

Infrared (IR) Absorption Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes.

High-Resolution Rovibrational Analysis and Band Assignments

High-resolution Fourier transform infrared (FTIR) spectroscopy has been instrumental in resolving the fine rotational structure superimposed on the vibrational bands of this compound. mdpi.comillinois.edu This detailed analysis allows for the precise determination of spectroscopic constants and the unambiguous assignment of vibrational bands to specific normal modes of vibration. mdpi.com

A survey spectrum of CHD2Cl in the gas phase reveals prominent absorptions across the 500–3500 cm⁻¹ region. mdpi.com The analysis of these spectra has led to the assignment of all fundamental vibrations, as well as numerous overtone and combination bands. mdpi.com For example, the ν4 fundamental, a CH2 scissoring mode, and the ν8 fundamental, a CH wagging mode, have been identified and their P, Q, R branch structures analyzed. mdpi.com The investigation of the rotational spectrum in the millimeter-wave domain has further refined the spectroscopic constants for various isotopologues, including ¹²CHD₂³⁵Cl and ¹²CHD₂³⁷Cl. mdpi.com

The following table summarizes the experimentally observed and computationally predicted fundamental vibrational frequencies for the main isotopologue of this compound.

Table 1: Fundamental Vibrational Frequencies of ¹²CHD₂³⁵Cl

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Anharmonic Frequency (cm⁻¹) |

|---|---|---|---|

| ν₁ (CH stretch) | A' | 3025.3 | 3024.7 |

| ν₂ (CD₂ sym stretch) | A' | 2202.9 | 2203.2 |

| ν₃ (CH₂ scissor) | A' | 1433.0 | 1432.8 |

| ν₄ (CH₂ wag) | A' | 1289.4 | 1289.1 |

| ν₅ (CCl stretch) | A' | 705.8 | 705.7 |

| ν₆ (CD₂ rock) | A' | 908.4 | 908.9 |

| ν₇ (CD₂ asym stretch) | A" | 2280.4 | 2280.1 |

| ν₈ (CH wag) | A" | 1045.2 | 1045.0 |

| ν₉ (CD₂ twist) | A" | 801.5 | 801.3 |

Data sourced from Puzzarini et al. (2023) mdpi.com

Quantum Mechanical Calculation of Vibrational Frequencies and Intensities

Quantum chemical calculations, particularly those employing density functional theory (DFT) and ab initio methods, play a crucial role in complementing experimental spectroscopic data. mdpi.comnih.goviastate.eduresearchgate.net These calculations can predict vibrational frequencies, infrared intensities, and Raman scattering activities with a high degree of accuracy, aiding in the assignment of complex spectra. mdpi.comresearchgate.net

For this compound, state-of-the-art quantum-chemical calculations have been performed to predict its vibrational properties. mdpi.com These calculations have shown excellent agreement with experimental findings, with a mean absolute error of about 1.1 cm⁻¹ for the fundamental vibrational frequencies. mdpi.com Such computational approaches are also invaluable for investigating isotopologues that are difficult to synthesize or isolate, providing insights into their expected spectroscopic signatures. mdpi.com The agreement between theoretical and experimental rotational constants has been found to be excellent. mdpi.com

The calculated anharmonic intensities for the fundamental vibrations of different isotopologues of this compound provide further insight into their infrared spectra. mdpi.com

Table 2: Calculated Anharmonic Intensities of Fundamental Vibrations for CHD₂Cl Isotopologues

| Vibrational Mode | ¹²CHD₂³⁵Cl Intensity (km mol⁻¹) | ¹²CHD₂³⁷Cl Intensity (km mol⁻¹) | ¹³CHD₂³⁵Cl Intensity (km mol⁻¹) | ¹³CHD₂³⁷Cl Intensity (km mol⁻¹) |

|---|---|---|---|---|

| ν₁ | 1.8 | 1.8 | 1.7 | 1.7 |

| ν₂ | 0.1 | 0.1 | 0.1 | 0.1 |

| ν₃ | 10.2 | 10.3 | 10.3 | 10.4 |

| ν₄ | 1.4 | 1.4 | 1.4 | 1.4 |

| ν₅ | 15.9 | 16.2 | 15.7 | 16.0 |

| ν₆ | 2.7 | 2.7 | 2.7 | 2.7 |

| ν₇ | 0.4 | 0.4 | 0.4 | 0.4 |

| ν₈ | 2.3 | 2.3 | 2.2 | 2.2 |

| ν₉ | 1.1 | 1.1 | 1.1 | 1.1 |

Data sourced from Puzzarini et al. (2023) mdpi.com

Isotopic Shifts in Vibrational Spectra

The substitution of hydrogen with deuterium (B1214612) in chloromethane (B1201357) leads to predictable shifts in the vibrational frequencies. Due to the increased mass of deuterium, the vibrational frequencies of modes involving the motion of the deuterium atoms are shifted to lower wavenumbers (red-shifted) compared to their hydrogen-containing counterparts. libretexts.orgnih.gov This isotopic shift is a fundamental concept in vibrational spectroscopy and serves as a powerful tool for vibrational mode assignment. libretexts.orgnih.gov

In the case of this compound, the C-D stretching vibrations are observed at significantly lower frequencies than the C-H stretching vibrations. mdpi.com For instance, the symmetric and asymmetric CD₂ stretching modes appear around 2203 cm⁻¹ and 2280 cm⁻¹, respectively, whereas the CH stretching mode is found at approximately 3025 cm⁻¹. mdpi.com These shifts are consistent with the theoretical predictions based on the change in reduced mass. libretexts.org The study of isotopic shifts in the infrared spectra of partially deuterated methanes, including CHD₂Cl, provides crucial data for refining the potential energy surface of methane (B114726). nih.gov

Raman Spectroscopy and Raman Optical Activity

Raman spectroscopy provides complementary information to IR spectroscopy by probing vibrational transitions that are accompanied by a change in the molecule's polarizability. While there is a scarcity of specific studies on the Raman spectroscopy of this compound, the principles of Raman scattering and its application to deuterated molecules are well-established. nih.govrsc.orgnih.gov

Deuterium labeling can be a valuable tool in Raman optical activity (ROA) studies, which measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. rsc.orgmdpi.com Although this compound itself is not chiral, the methodology of using deuterium substitution to probe local structural environments is relevant. rsc.org The C-D stretching region in the ROA spectrum can provide unique structural information. rsc.org

Vibrational Circular Dichroism (VCD) Investigations

Vibrational circular dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jasco-global.com While this compound is achiral, VCD studies of related chiral deuterated molecules provide a framework for understanding the influence of isotopic substitution on chiroptical properties. acs.orgaip.org

Theoretical calculations of VCD spectra, often using DFT methods, are essential for interpreting the experimental results and can help in determining the absolute configuration of chiral molecules. researchgate.netnih.govarxiv.org The sensitivity of VCD to isotopic substitution makes it a powerful probe of stereochemical details.

Rotational Spectroscopy and Precise Molecular Structure Determination

Rotational spectroscopy, a high-resolution technique, allows for the precise determination of molecular structures and other spectroscopic constants. wikipedia.org For this compound, this has been achieved through a synergistic approach combining experimental measurements with theoretical calculations. mdpi.com

Millimeter-Wave Spectroscopy and Rotational Constants

Millimeter-wave spectroscopy has been employed to measure the rotational spectrum of this compound. mdpi.com This technique has enabled the accurate determination of rotational constants and other spectroscopic parameters for four isotopologues: ¹²CHD₂³⁵Cl, ¹²CHD₂³⁷Cl, ¹³CHD₂³⁵Cl, and ¹³CHD₂³⁷Cl. mdpi.com The analysis of the rotational spectra, which included transitions with J values up to 14 and Kₐ values up to 13, was performed using an A-reduced Watson-type Hamiltonian. mdpi.com This led to the first experimental determination of the chlorine quadrupole coupling constants, χₐₐ and χₑₑ, for these species. mdpi.com

The determined spectroscopic parameters show excellent agreement with theoretical predictions. For instance, the mean absolute deviation between experimental and theoretical rotational and quartic centrifugal distortion constants is 0.001% and 3.3%, respectively. mdpi.com

Table 1: Spectroscopic Parameters for this compound Isotopologues This table is based on data from a study where transitions were fitted to an A-reduced Watson-type Hamiltonian. mdpi.com

| Parameter | ¹²CHD₂³⁵Cl | ¹²CHD₂³⁷Cl | ¹³CHD₂³⁵Cl | ¹³CHD₂³⁷Cl |

| A (MHz) | 114 804.536 (14) | 114 802.262 (18) | 114 742.844 (13) | 114 740.641 (17) |

| B (MHz) | 11 179.807 4 (11) | 10 882.399 2 (12) | 11 178.601 4 (11) | 10 881.259 4 (12) |

| C (MHz) | 10 156.230 4 (11) | 9 906.963 8 (12) | 10 155.228 1 (11) | 9 905.996 9 (12) |

| ΔJ (kHz) | 7.913 8 (40) | 7.426 6 (43) | 7.909 2 (40) | 7.422 6 (43) |

| ΔJK (kHz) | 145.418 (19) | 144.116 (24) | 145.321 (19) | 144.026 (24) |

| ΔK (kHz) | 1 799.3 (16) | 1 799.2 (21) | 1 795.5 (16) | 1 795.4 (21) |

| δJ (kHz) | 1.137 0 (18) | 1.071 8 (19) | 1.136 7 (18) | 1.071 5 (19) |

| δK (kHz) | 48.01 (24) | 45.41 (30) | 47.98 (24) | 45.39 (30) |

| χₐₐ (MHz) | -74.92 (28) | -59.05 (32) | -74.92 (28) | -59.05 (32) |

| χₑₑ (MHz) | 37.54 (40) | 29.58 (45) | 37.54 (40) | 29.58 (45) |

Interplay of Rotational/Vibrational Spectroscopy and Quantum Chemical Calculations

The comprehensive spectroscopic characterization of this compound has been greatly enhanced by the interplay between rotational and vibrational spectroscopy and high-level quantum chemical calculations. mdpi.com These calculations have provided accurate predictions of spectroscopic parameters that have assisted in the assignment of experimental spectra. mdpi.comunibo.it

The newly determined rotational constants for the various isotopologues of this compound have been used to refine the semi-experimental equilibrium structure of chloromethane. mdpi.com This process involves combining the experimental rotational constants with vibrational corrections derived from quantum chemical calculations. mdpi.comunibo.it This integrated approach has led to a more precise determination of the molecular geometry of chloromethane. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the electronic environment of atomic nuclei within a molecule. Deuterium substitution leads to observable isotope effects on NMR chemical shifts and coupling constants, which can be used to elucidate structural and electronic details. researchgate.net

Deuterium Isotope Effects on ¹³C Chemical Shifts

The substitution of hydrogen with deuterium in organic molecules generally causes an upfield shift in the ¹³C NMR signals, a phenomenon known as the deuterium isotope effect. researchgate.netrsc.org This effect is dependent on the vibrational and rotational averaging of bond lengths and angles. researchgate.net The magnitude of the one-bond isotope shift (¹ΔC(D)) resulting from deuterium substitution can range from 0.2 to 1.5 ppm. huji.ac.il Two-bond shifts are typically around 0.1 ppm, while three-bond effects are smaller and can be positive or negative. huji.ac.il In long-chain aliphatic compounds, deuterium substitution leads to measurable upfield shifts for β- and γ-carbon signals. rsc.org These isotope effects are a valuable tool for structural elucidation. huji.ac.il

Deuterium Isotope Effects on ¹H NMR Chemical Shifts

Similar to the effects on ¹³C chemical shifts, deuterium substitution also influences ¹H NMR chemical shifts. researchgate.net The replacement of a hydrogen atom with deuterium typically results in an upfield shift of the remaining proton signals. researchgate.net The magnitude of the primary isotope shift, which is the difference in chemical shift between a proton and a deuteron (B1233211) in the same position, is usually less than 0.1 ppm but can be larger in systems with strong hydrogen bonds. huji.ac.il Secondary isotope effects, where the chemical shift of a proton is altered by deuterium substitution at a neighboring position, are also observed and can provide structural information. mdpi.com

Structural Information from Isotopic Perturbation of NMR Coupling Patterns

The introduction of deuterium into a molecule can perturb the spin-spin coupling patterns observed in NMR spectra. escholarship.org This perturbation arises because the coupling between a nucleus and deuterium (J(X,D)) is different from the coupling to a proton (J(X,H)). The relationship is approximately J(X,H) = 6.514 × J(X,D). This change in coupling can lead to altered splitting patterns or the appearance of shifted resonances for the coupled nuclei. researchgate.net Analysis of these perturbed coupling patterns can provide valuable structural information and aid in spectral assignment. escholarship.org

Mass Spectrometry for Isotopic Abundance and Content Analysis

Mass spectrometry serves as a critical analytical tool for the characterization of this compound (CHD₂Cl), providing detailed insights into its isotopic composition and fragmentation behavior. This technique separates ions based on their mass-to-charge (m/z) ratio, allowing for the precise determination of molecular weight and the identification of isotopologues, which are molecules that differ only in their isotopic composition. For this compound, mass spectrometry is essential for confirming the incorporation of deuterium atoms and for analyzing the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) within the molecule.

The analysis begins with the ionization of the CHD₂Cl molecule, typically through electron ionization (EI). This process forms a positively charged molecular ion, [CHD₂Cl]⁺˙. The m/z value of this molecular ion peak is a direct indicator of the molecule's isotopic makeup. Due to the natural existence of two stable chlorine isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), the mass spectrum of this compound will exhibit two distinct molecular ion peaks. science-revision.co.ukasdlib.org

The primary molecular ion, containing the more abundant ³⁵Cl isotope, has a theoretical monoisotopic mass of approximately 52.005 Da. nih.gov A second molecular ion peak, corresponding to molecules containing the ³⁷Cl isotope, appears at an m/z value that is two units higher (M+2), at approximately 54.002 Da. The relative intensity of these M and M+2 peaks is expected to be approximately 3:1, mirroring the natural isotopic abundance of ³⁵Cl to ³⁷Cl. science-revision.co.ukasdlib.org The precise measurement of these peaks confirms the compound's identity and isotopic purity.

Detailed Research Findings

Research utilizing mass spectrometry for the analysis of chloromethane and its isotopologues often focuses on stable isotope analysis to understand environmental and chemical processes. copernicus.orgbohrium.com Studies have employed compound-specific thermal conversion isotope ratio mass spectrometry (TC/EA-IRMS) to determine stable hydrogen isotope values (δ²H) in chloromethane that has undergone reactions with atmospheric radicals like OH and Cl. copernicus.orgbohrium.com These investigations reveal significant kinetic isotope effects, where the lighter ¹H reacts faster than the heavier ²H (deuterium), leading to an enrichment of deuterium in the remaining unreacted chloromethane. bohrium.comresearchgate.net For instance, the isotope fractionation for the reaction of CH₃Cl with hydroxyl and chlorine radicals was determined to be -264 ± 45 ‰ and -280 ± 11 ‰, respectively. copernicus.orgbohrium.com

While these studies primarily focus on the non-deuterated CH₃Cl, the principles and techniques are directly applicable to analyzing the isotopic content of this compound. The presence of two deuterium atoms in CHD₂Cl makes it a valuable standard or tracer for such studies. Furthermore, the spectroscopic characterization of bideuterated chloromethane (CHD₂Cl) is crucial for its potential detection in atmospheric and astrophysical environments and for the precise determination of the ³⁵Cl/³⁷Cl isotopic ratio in those settings. nih.gov

In addition to the molecular ion, mass spectrometry provides information through the analysis of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is a reproducible fingerprint of a molecule. For this compound, common fragmentation pathways include the cleavage of the C-Cl bond and C-H/C-D bonds. The detection of fragments such as [CHD₂]⁺, [CHDCl]⁺, and [CD₂Cl]⁺, each with their own characteristic m/z values, further corroborates the structure of the molecule.

Below are interactive tables detailing the expected molecular ion peaks and potential fragment ions for this compound in a mass spectrum.

Table 1: Theoretical Molecular Ion Peaks for this compound (¹²C¹H²D₂Cl)

This table outlines the primary molecular ions for this compound based on the two stable isotopes of chlorine.

| Molecular Ion Formula | Chlorine Isotope | Mass-to-Charge (m/z) | Expected Relative Abundance |

| [¹²C¹H(²H)₂³⁵Cl]⁺˙ | ³⁵Cl | ~52.0 | ~100% (Base Peak Reference) |

| [¹²C¹H(²H)₂³⁷Cl]⁺˙ | ³⁷Cl | ~54.0 | ~32% |

Table 2: Major Fragment Ions of this compound

This table describes the likely fragment ions resulting from the ionization of this compound and their corresponding mass-to-charge ratios.

| Fragment Ion | Neutral Loss | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) |

| [C¹H(²H)₂]⁺ | ˙Cl | 17.0 | 17.0 |

| [C¹H(²H)³⁵Cl]⁺ | ˙²H | 50.0 | - |

| [C¹H(²H)³⁷Cl]⁺ | ˙²H | - | 52.0 |

| [C(²H)₂³⁵Cl]⁺ | ˙¹H | 51.0 | - |

| [C(²H)₂³⁷Cl]⁺ | ˙¹H | - | 53.0 |

| [³⁵Cl]⁺ | C¹H(²H)₂˙ | 35.0 | - |

| [³⁷Cl]⁺ | C¹H(²H)₂˙ | - | 37.0 |

Advanced Theoretical and Computational Chemistry of Chloro Dideuterio Methane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intricacies of molecular structures, energies, and properties at the electronic level. For chloro(dideuterio)methane, these methods offer a detailed picture of its quantum mechanical nature.

Ab initio and Density Functional Theory (DFT) are cornerstone methodologies in quantum chemistry. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, derive solutions from first principles without empirical parameters. matsci.org DFT, on the other hand, utilizes the electron density to calculate the system's energy, offering a balance between computational cost and accuracy. matsci.orgcam.ac.uk

For this compound and its isotopologues, these methods are employed to predict a range of properties. High-level quantum-chemical calculations have been instrumental in refining the semi-experimental equilibrium structure of chloromethane (B1201357) by studying its deuterated species. conicet.gov.ar For instance, calculations at the CCSD(T)/cc-pwCV5Z level of theory have been used to obtain accurate nuclear quadrupole coupling constants. conicet.gov.ar DFT functionals, particularly those including dispersion corrections like ωB97X-D, have shown reliability in predicting geometries and binding energies for related metal-alkane complexes. nih.gov The choice of functional and basis set is crucial, with studies benchmarking various combinations to ensure accuracy against experimental data or high-level ab initio results. nih.govarxiv.org

Table 1: Comparison of Theoretical Methods for Molecular Properties

| Method | Key Features | Typical Application for CHD2Cl |

| Hartree-Fock (HF) | Mean-field approximation, does not include electron correlation. | Initial geometry optimizations. cam.ac.uk |

| MP2 | Includes electron correlation at the second-order perturbation level. | Calculation of intermolecular potentials and vibrational frequencies. conicet.gov.arresearchgate.net |

| CCSD(T) | "Gold standard" for single-reference systems, includes high-level electron correlation. | Accurate energy calculations and benchmarking DFT results. nih.gov |

| DFT (e.g., B3LYP, ωB97X-D) | Balances accuracy and computational cost by using electron density. | Geometry optimization, vibrational spectra, reaction energetics. cam.ac.ukconicet.gov.arnih.gov |

The potential energy surface (PES) is a critical concept that maps the energy of a molecule as a function of its geometry, governing its vibrational behavior and chemical reactions. researchgate.net For reactions involving methane (B114726) and its isotopologues, such as chlorination, the PES helps to elucidate the reaction mechanism and dynamics. researchgate.netannualreviews.org

The chlorination of methane proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. researchgate.netannualreviews.org Theoretical calculations of the PES for the Cl + CH₄ reaction have been crucial in understanding its dynamics, showing, for example, that C-H stretch excitation is not significantly more effective than translational energy in promoting the reaction, contrary to simple models. researchgate.net Highly accurate ab initio PES for methane have been developed, providing a foundation for studying its rovibrational spectra and reaction dynamics with sub-wavenumber accuracy. ethz.charxiv.org These surfaces can be extended to study isotopologues like this compound to understand isotopic effects on reaction pathways. The reaction pathways for the formation of chloromethane and more chlorinated products are influenced by factors like temperature and reactant ratios, with reaction energetics calculated using bond dissociation energies. annualreviews.orguniroma1.it

Table 2: Key Steps in the Radical Chain Chlorination of Methane

| Step | Example Reaction | Enthalpy Change (ΔH) | Description |

| Initiation | Cl₂ + UV light → 2 Cl• | Endothermic | Breaking the Cl-Cl bond to form chlorine radicals. researchgate.netannualreviews.org |

| Propagation 1 | CH₄ + Cl• → •CH₃ + HCl | Endothermic (+2 kcal/mol) | A chlorine radical abstracts a hydrogen atom from methane. annualreviews.org |

| Propagation 2 | •CH₃ + Cl₂ → CH₃Cl + Cl• | Exothermic (-27 kcal/mol) | The methyl radical reacts with a chlorine molecule. annualreviews.org |

| Termination | Cl• + Cl• → Cl₂ | Exothermic | Radicals combine to terminate the chain. researchgate.net |

Analysis of the electronic structure provides deep insights into the nature of chemical bonds within a molecule. For this compound, this involves understanding the distribution of electrons and the character of the C-H, C-D, and C-Cl bonds. Molecular Orbital (MO) theory is a powerful conceptual tool for this purpose, describing bonding in terms of delocalized orbitals. arxiv.org While the simple Valence Bond Theory (VBT) often invokes sp³ hybridization for methane, MO theory provides a more detailed picture consistent with experimental photoelectron spectra, which show two distinct ionization energies for methane's valence electrons. arxiv.org

Quantum chemical methods like Natural Bond Orbital (NBO) analysis are used to study charge distribution and hyperconjugative interactions. liv.ac.uk For instance, in related halomethanes, the interaction between the halogen lone pairs and the C-H antibonding orbitals can influence the bond strengths and reactivity. The electronic structure of methane and its derivatives is foundational to understanding their interactions in larger systems, such as in the formation of methane hydrates or during chemical reactions. scispace.comlibretexts.org

Spin-Coupled (SC) theory, a modern valence-bond approach, offers an intuitive and accurate description of electronic structure, particularly for processes like bond breaking and the description of diradical states, where traditional MO theory can be less effective. It describes the electronic wavefunction in terms of orbitals that are typically localized on specific atoms or in bonding regions, providing a clear chemical picture.

While specific applications of spin-coupled theory to this compound are not prominent in the searched literature, the methodology is highly relevant. It provides a framework for understanding the C-Cl bond's homolytic fission, a key step in many of its gas-phase reactions. By describing the electronic state as a combination of delocalized molecular orbitals and spin-coupled localized orbitals, it can accurately model the transition from a stable molecule to radical species. This approach would be particularly insightful for analyzing the reaction pathways of this compound, offering a more nuanced view than single-reference methods.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, from small molecules to large condensed-phase ensembles.

In the condensed phase (liquid or solid), the behavior of this compound is governed by intermolecular forces. These forces include van der Waals interactions (dispersion and repulsion) and electrostatic interactions due to the molecule's dipole moment. MD simulations model these interactions using force fields, which are sets of parameters and potential functions that describe the energy of the system as a function of atomic positions. ethz.ch

For methane and by extension its deuterated isotopologues, MD simulations have been used to study properties like radial distribution functions, diffusion coefficients, and the structure of the liquid state. annualreviews.org The choice of the intermolecular potential is critical for the accuracy of these simulations. Potentials like the Lennard-Jones potential are often used as a starting point to model simple intermolecular interactions. More sophisticated force fields, sometimes derived from high-level ab initio calculations (ab initio MD or AIMD), are necessary to capture the nuances of interactions, especially in complex environments or when studying phase behavior. researchgate.netarxiv.org Simulations of liquid methane have revealed details about molecular orientation and cooperative motions. Studying the differences between gas-phase and condensed-phase spectra of deuterated chloromethanes can also elucidate how the solvent environment modifies the molecule's potential energy surface.

Table 3: Key Intermolecular Interactions in Condensed Phase this compound

| Interaction Type | Description | Importance for CHD2Cl |

| Lennard-Jones Potential | Models short-range repulsion and long-range attraction (dispersion). | Fundamental for describing the size of the molecule and non-specific attractions. |

| Dipole-Dipole Interactions | Arises from the permanent dipole moment of the C-Cl bond. | Contributes significantly to the cohesive energy and orientational structure in the liquid. |

| Hydrogen Bonding (Weak) | Weak C-H/D···Cl interactions can occur. | Can influence local structure and dynamics, though weaker than traditional hydrogen bonds. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying chemical processes within large, complex systems. mpg.defrontiersin.org This approach is particularly valuable for examining reactions in condensed phases, such as in solution or within the active site of an enzyme. mpg.demdpi.com The core principle of QM/MM involves partitioning the system into two regions: a smaller, chemically active part where bond-breaking and bond-forming events occur, which is treated with high-accuracy quantum mechanics (QM), and the larger, surrounding environment (e.g., protein scaffold, solvent molecules), which is described by a computationally less expensive molecular mechanics (MM) force field. frontiersin.orgmdpi.com This dual approach balances the need for quantum-mechanical accuracy in the reactive center with the computational feasibility required to handle the vast number of atoms in the environment. rsc.org

The total energy in an additive QM/MM scheme is expressed as:

ETotal = EQM + EMM + EQM/MM

where EQM is the energy of the quantum region, EMM is the energy of the molecular mechanics region, and EQM/MM describes the interaction energy between the two regions. mdpi.com This interaction term is critical as it couples the electronic structure of the reactive core with the influence of its environment. mpg.de

Modeling Chemical Reactivity in Complex Environments

The QM/MM framework is exceptionally well-suited for modeling the reactivity of this compound in complex environments, such as during enzymatic catalysis or in solution. By treating this compound and key interacting residues or solvent molecules at the QM level, researchers can obtain a detailed picture of the electronic rearrangements that govern its chemical transformations. frontiersin.orgchemrxiv.org The surrounding environment, treated with MM, provides the necessary structural and electrostatic context that influences the reaction pathway and energetics. nih.gov

Investigating Reaction Mechanisms and Energetics: Computational studies using QM/MM can elucidate reaction mechanisms by mapping the potential energy surface of a given transformation. This allows for the identification and characterization of transition states and intermediates. frontiersin.org For a reaction involving this compound, such as a nucleophilic substitution where the chlorine atom is displaced, QM/MM simulations can calculate the activation free energy barrier (ΔG‡). nih.gov The inclusion of the environment is crucial, as interactions like hydrogen bonding or electrostatic stabilization from a protein active site can significantly alter this barrier compared to the gas phase. nih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for probing transition state structures, and QM/MM calculations are capable of predicting these effects with considerable accuracy. nih.gov For this compound, the substitution of hydrogen with deuterium (B1214612) atoms leads to a different zero-point energy (ZPE). researchgate.net QM/MM simulations can compute the KIE by modeling the reaction for both the deuterated and non-deuterated isotopologues, providing insights into the rate-determining steps of the mechanism. nih.gov

Decomposition of Environmental Contributions: A significant advantage of QM/MM simulations is the ability to decompose the calculated energy barrier into contributions from individual components of the environment. nih.gov For instance, the influence of the MM environment on the reaction barrier can be broken down into electrostatic and van der Waals terms. This analysis reveals which specific residues or solvent molecules are key for catalysis or inhibition by quantifying their stabilizing or destabilizing effect on the transition state. nih.gov

The table below illustrates a hypothetical free energy decomposition for a reaction involving this compound, showing how the environment modifies the intrinsic reaction barrier.

| Free Energy Contribution | Reactant State (kcal/mol) | Transition State (kcal/mol) | Free Energy Barrier (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Gas-Phase (QM only) | 13.6 | 33.9 | 20.3 | -15.3 |

| QM/MM Contribution | ||||

| van der Waals | 0.0 | 0.3 | +0.3 | +0.7 |

| Electrostatic (Permanent) | 0.0 | -6.3 | -6.3 | -1.7 |

| Electrostatic (Polarization) | 0.0 | -0.7 | -0.7 | -0.3 |

| Total QM/MM in Environment | 13.6 | 27.2 | 13.6 | -16.6 |

This table is illustrative, based on decomposition analysis principles described in QM/MM literature. nih.gov Data is hypothetical for a reaction of this compound.

This decomposition shows that while van der Waals interactions slightly raise the barrier, the electrostatic contributions from the complex environment, both permanent and through polarization, are primarily responsible for lowering the activation energy, thus accelerating the reaction. nih.gov

QM/MM Boundary Treatments for Molecular Systems

The interface between the QM and MM regions is a critical aspect of the methodology, and its treatment can significantly impact the accuracy of the simulation. rsc.org When the boundary cuts across covalent bonds—for example, between a catalytic amino acid residue in the QM region and the protein backbone in the MM region—specialized techniques are required to ensure a chemically reasonable connection. mpg.de

Link Atom and Boundary Schemes: The most common approach is the "link atom" method. Here, a hydrogen atom (or sometimes a pseudo-atom) is introduced to saturate the free valence of the QM atom at the boundary. This link atom is present in the QM calculation but is not seen by the MM force field. Its position is typically defined relative to the positions of the QM and MM atoms it connects. mpg.de

The choice of where to place the boundary is a crucial decision. For a molecule like this compound reacting within an enzyme, the minimal QM region would include the substrate itself. acs.org However, numerous studies have shown that the size of the QM region can have a substantial effect on the results. rsc.orgnih.gov Expanding the QM region to include nearby amino acid residues, cofactors, and explicit water molecules often leads to more converged and reliable results, particularly for properties involving charge transfer. rsc.orgacs.org

The table below outlines different potential QM region definitions for a simulation of this compound in a hypothetical enzyme active site, illustrating the increasing complexity and atom count.

| Model | QM Region Description | Number of Protein Residues | Total QM Atoms (approx.) |

| M1 | This compound only | 0 | 6 |

| M2 | M1 + Key catalytic residue (e.g., Aspartate) | 1 | ~20 |

| M3 | M2 + Residues within 3 Å of substrate | ~4 | ~80 |

| M4 | M3 + Residues within 5 Å of substrate | ~12 | ~250 |

| M5 | M4 + Entire protein backbone in contact | ~28 | ~550 |

This table is an illustrative example based on QM region selection strategies discussed in computational studies. rsc.orgacs.org

Embedding Schemes: The interaction between the QM and MM regions (EQM/MM) is primarily handled through an "embedding" scheme. The choice of scheme dictates how the environment influences the electronic structure of the reactive core. mdpi.com

Mechanical Embedding: This is the simplest approach, where the QM/MM interactions are treated at the MM level. The QM region is essentially treated as a set of MM atoms with respect to its non-bonded interactions with the MM region. This method ignores the polarization of the QM wavefunction by the environment's electrostatic field and is therefore less accurate. mpg.de

Electrostatic Embedding: This is the most widely used scheme. Here, the partial charges of the MM atoms are included in the one-electron Hamiltonian of the QM calculation. mpg.de This allows the QM wavefunction to be polarized in response to the electrostatic field of the environment, providing a much more physically realistic model of the QM-MM interactions. rsc.orgrsc.org

Polarizable Embedding: This is the most advanced and computationally intensive scheme. It accounts for mutual polarization; not only does the MM environment polarize the QM region, but the changing electronic distribution of the QM region also polarizes the MM environment. mdpi.com This is achieved using polarizable force fields or fluctuating charge models for the MM region and is important for capturing the system's response to charge redistribution during a reaction. conicet.gov.ar

For this compound, where reactions may involve significant changes in charge distribution (e.g., development of charge on the leaving chloride ion), an electrostatic or polarizable embedding scheme is essential for accurately modeling the stabilizing or destabilizing effects of the surrounding complex environment. nih.gov

Kinetic and Mechanistic Investigations Using Chloro Dideuterio Methane Isotopic Effects

Kinetic Isotope Effects (KIE) in Chemical Reactions

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the light isotopologue (k_L) to that with the heavy isotopologue (k_H). This phenomenon arises primarily from the difference in zero-point vibrational energies between bonds to the light and heavy isotopes. wikipedia.org A C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break. ias.ac.in

Primary Deuterium (B1214612) Kinetic Isotope Effects for C-H/C-D Bond Scission

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. csbsju.eduprinceton.edu For the scission of a C-H versus a C-D bond, this effect is typically significant and is referred to as a primary deuterium kinetic isotope effect.

The magnitude of the primary KIE (k_H/k_D) can provide detailed information about the transition state. For instance, in the reaction of methane (B114726) and its deuterated isotopologues with chlorine atoms, the rate constants decrease as the number of deuterium atoms increases, indicating a large primary isotope effect. nih.gov This suggests that the C-H (or C-D) bond is significantly broken in the transition state. nih.gov Studies on the oxidation of methane by methane monooxygenase have shown exceptionally large KIEs, with values as high as 50-100, which is consistent with the complete cleavage of the C-H bond in the oxygenation step. nih.gov

A study on the gas-phase reaction of chlorine atoms with various deuterated methanes, including chloro(dideuterio)methane's parent molecule dideuteromethane (CH₂D₂), reported specific KIE values. nih.gov The KIE for the reaction of Cl with CH₂D₂ was found to be KIE₂(T) = (1.14 ± 0.20) exp((191 ± 60)/T), where KIE is the ratio of the rate coefficient for the reaction with CH₄ to that with the deuterated methane. nih.gov Similarly, the reaction of chloromethane (B1201357) (CH₃Cl) with Cl atoms showed a k_H/k_D ratio of 2.27 when comparing CH₃Cl to its dideuterated counterpart, CHD₂Cl. nih.gov These values highlight the sensitivity of the reaction rate to isotopic substitution at the reaction center.

Table 1: Primary Kinetic Isotope Effects for Reactions of Methane Isotopologues

| Reactant | Oxidizing Agent | k_H/k_D | Reference |

| CH₂D₂ | Cl | KIE₂(T) = (1.14 ± 0.20) exp((191 ± 60)/T) | nih.gov |

| CHD₂Cl | Cl | 2.27 ± 0.04 | nih.gov |

| CH₂D₂ | Methane Monooxygenase | 9 | nih.gov |

Note: The KIE for CH₂D₂ with Cl is expressed as a temperature-dependent formula derived from experimental data.

Secondary Deuterium Isotope Effects on Reaction Rates

Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.orgosti.gov These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization and the steric environment of the transition state. princeton.edu

For example, in reactions where a carbon atom changes hybridization from sp³ to sp², a normal secondary KIE (k_H/k_D > 1) is often observed. wikipedia.org Conversely, a change from sp² to sp³ hybridization typically results in an inverse secondary KIE (k_H/k_D < 1). wikipedia.org The theoretical maximum for a secondary KIE at the alpha position is approximately 1.4, while the minimum is around 0.7. wikipedia.org In practice, these values are often closer to 1.1-1.2 for normal effects and 0.8-0.9 for inverse effects. wikipedia.org

In the context of this compound, while direct studies focusing solely on its secondary KIE are less common, the principles can be applied to understand its reactivity in complex reaction mechanisms where the C-D bonds are not directly cleaved in the rate-determining step.

Temperature Dependence and Arrhenius Parameters of KIE

The temperature dependence of the kinetic isotope effect provides further mechanistic detail. copernicus.org By measuring the KIE at different temperatures, the differences in the Arrhenius activation parameters (the pre-exponential factor, A, and the activation energy, E_a) between the deuterated and non-deuterated reactants can be determined.

For the reaction of chlorine atoms with dideuteromethane (CH₂D₂), the Arrhenius expression was derived as k₂(T) = (6.4 ± 1.3) × 10⁻¹² exp(-(1471 ± 60)/T) cm³ molecule⁻¹ s⁻¹. nih.gov This can be compared to the expression for methane, k(T) = 7.3 × 10⁻¹² exp(-1280/T) cm³ molecule⁻¹ s⁻¹. nih.gov The difference in activation energies (E_a(D) - E_a(H)) is a key contributor to the KIE. A larger activation energy for the deuterated species leads to a slower reaction rate.

Theoretical studies using transition state theory have predicted that the KIEs for reactions of methane isotopologues with Cl and OH radicals change significantly with temperature. copernicus.org For instance, the KIE for the ¹³CH₄ + Cl reaction changes by -12.0 ‰ per 100 K. copernicus.org This temperature dependence is crucial for accurately modeling atmospheric chemistry and understanding reaction dynamics over a range of conditions. copernicus.orgescholarship.org

Table 2: Arrhenius Parameters for the Reaction of Cl with CH₂D₂

| Parameter | Value | Units | Reference |

| Pre-exponential factor (A) | (6.4 ± 1.3) × 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Activation Energy (E_a) | 1471 ± 60 | K | nih.gov |

Mechanistic Elucidation through Isotopic Labeling

Isotopic labeling with deuterium is a powerful technique for tracing the fate of specific hydrogen atoms in a reaction and for distinguishing between different possible mechanistic pathways.

Probing C-H Bond Activation Mechanisms in Catalysis

The activation of C-H bonds is a fundamental process in catalysis, and understanding its mechanism is key to developing more efficient catalysts. rsc.orgscielo.brnih.gov Isotopic labeling studies using molecules like this compound can help to determine whether C-H bond cleavage is involved in the rate-determining step of a catalytic cycle. researchgate.netresearchgate.net

For example, in heterogeneous catalysis, H/D isotope exchange between methane and a catalyst surface provides in-situ information about the cleavage of C-H bonds. researchgate.net This method allows researchers to identify the elementary steps of methane activation and the stable intermediates involved. researchgate.net Theoretical studies, often using Density Functional Theory (DFT), complement these experiments by providing detailed energetic profiles of the reaction pathways and helping to elucidate the structure of active sites and transition states. rsc.orgrsc.org The general mechanism of C-H activation often involves the interaction of the C-H bond with a metal center, leading to the weakening and eventual cleavage of the bond. scielo.br

Identification of Transient Intermediates and Radical Pathways

Isotopic labeling can also be instrumental in identifying transient intermediates and determining whether a reaction proceeds through a radical pathway. 103.203.175 In reactions involving radical intermediates, the KIE can help to confirm the formation of these species. uwindsor.ca

For instance, in the oxidation of toluene (B28343) catalyzed by soluble methane monooxygenase, the observed KIEs suggested a mechanistic pathway involving the formation of a substrate radical through hydrogen atom abstraction by a ferryl species. uwindsor.ca In some enzymatic reactions, the study of KIEs has helped to distinguish between different potential intermediates, such as iron(IV)-oxo and ferric-hydroperoxo species in heme proteins. acs.org The magnitude and nature of the KIE can provide evidence for the specific intermediates and the sequence of steps in complex reaction mechanisms, including those involving photochemical rearrangements via radical-cation intermediates. acs.org

Stereochemical and Stereoelectronic Aspects of Proton/Deuteron (B1233211) Transfer

The three-dimensional arrangement of atoms (stereochemistry) and the spatial distribution of electrons (stereoelectronics) play a crucial role in determining the course of a proton or deuteron transfer. Investigations into the reactions of deuterated methanes provide a window into these aspects. For example, studies on the reaction of chlorine atoms with stretch-excited trideuteromethane (CHD3) have shown that the reaction's outcome can be actively controlled by pre-aligning the C-H bond with the incoming atom. dtic.mil

This phenomenon is explained by the concept of a "cone of acceptance," which describes the specific range of collision angles and reactant orientations that can lead to a successful reaction. For a reaction with weak, long-range anisotropic interactions, such as the reaction between a chlorine atom and a methane molecule, the initial orientation of the reactant's bonds is critical. dtic.mil If the C-H bond is aligned favorably toward the chlorine atom, the abstraction of the hydrogen is more likely. Conversely, if a C-D bond is oriented within this cone, deuteron abstraction becomes the favored pathway. This demonstrates that the stereochemical alignment of the bond to be broken is a key factor in the reaction dynamics. Theoretical studies confirm that stretching the C-H bond in CHD3 enlarges this cone of acceptance, further enhancing the probability of hydrogen abstraction over deuterium abstraction. nih.gov

Unraveling Reaction Dynamics and Pathways

Isotopic labeling with deuterium is a cornerstone of modern reaction dynamics, a field that seeks to understand the detailed atomic and molecular motions during a chemical transformation. nih.gov this compound and similar deuterated molecules are used in sophisticated experiments, such as crossed molecular beam studies, to unravel complex reaction pathways. dtic.mil These experiments allow scientists to observe the results of single molecular collision events, providing information on product scattering angles and internal energy states (vibrational and rotational). nih.gov

By comparing the reaction of an atom like Cl or O with CH4 versus a deuterated analogue, researchers can trace the path of individual atoms. nih.gov For example, in the reaction of an oxygen atom with CHD3, theoretical calculations that agree excellently with experimental results show that vibrational excitation of the C-H bond dramatically increases the rate of OH product formation, while leaving the CD3 fragment. nih.gov This mode-selective chemistry demonstrates that energy placed into a specific vibrational mode can selectively break the corresponding bond.

These studies help to build and validate high-accuracy potential energy surfaces, which are theoretical models of the energy landscape of a reaction. nih.gov By running theoretical quasi-classical trajectory simulations on these surfaces and comparing them to experimental data from reactions involving compounds like this compound, a detailed, step-by-step mechanism of the reaction can be confirmed. dtic.milnih.gov

Key Findings in Reaction Dynamics from Deuterated Methane Studies

| Reaction System | Experimental/Theoretical Technique | Key Finding | Reference |

|---|---|---|---|

| Cl + CHD3(v1=1) | Crossed-beam imaging | Pre-aligning the C-H bond enhances its reactivity, demonstrating active steric control over the reaction outcome. | dtic.mil |

| O(3P) + CHD3(v1=1) | Quasi-classical trajectory calculations | Vibrational excitation of the C-H stretch enlarges the "cone of acceptance," increasing the reaction cross-section for H-atom abstraction. | nih.gov |

| Cl + C2H6 | Quasi-classical trajectory simulations | Provides a benchmark for understanding hydrogen-abstraction dynamics in larger alkanes, extending rules of reactivity beyond methane. | nih.gov |

Cutting Edge Research Applications of Chloro Dideuterio Methane

Mechanistic Probes in Advanced Organic and Organometallic Synthesis

The substitution of protium (B1232500) with deuterium (B1214612) in chloro(dideuterio)methane provides a powerful method for elucidating reaction pathways in organic and organometallic chemistry. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, offers invaluable insights into bond-breaking and bond-forming steps.

This compound is instrumental in studying the mechanisms of carbon-halogen (C-X) bond reduction and cleavage, fundamental processes in organic synthesis. For instance, in reactions involving the transfer of a methyl group, the use of this compound can help determine whether the C-Cl bond is broken in the rate-determining step. A significant KIE would suggest that the C-Cl bond cleavage is indeed a critical part of the reaction's slowest step.

Research has also utilized deuterated chloromethane (B1201357) to understand surface reactions on catalysts. Studies on the transformation of chloromethane over catalysts like SAPO-34 have employed deuterated chloromethane (CD3Cl) to probe the reaction mechanism. dicp.ac.cn In situ FTIR spectroscopy revealed the formation of deuterated hydroxyl groups on the catalyst surface, indicating H-D exchange and providing evidence for the interaction between the catalyst's active sites and the reaction products. dicp.ac.cn This type of investigation is crucial for optimizing catalysts for processes like the conversion of methane (B114726) to higher hydrocarbons. dicp.ac.cn

| Reaction Type | Catalyst/Reagent | Information Gained |

| Chloromethane Transformation | SAPO-34 | Elucidation of surface species evolution and interaction with active sites. dicp.ac.cn |

| Methane Oxidation | Fe/ZSM-5 | Understanding the role of different iron species and their interaction with methane. researchgate.net |

| Reductive Deuteration | SmI2/D2O | Development of methods for synthesizing α,α-dideuterio alcohols. mdpi.com |

| C-C Bond Formation | Diruthenium μ-Chloromethylidyne Complex | Study of bond formation at a bridging carbon atom via reduction. researchgate.net |

In organometallic catalysis, understanding the intricate steps of a catalytic cycle is paramount for designing more efficient and selective catalysts. This compound and other deuterated analogues are used to trace the path of the methyl group throughout the reaction sequence. By analyzing the deuterium distribution in the products and intermediates, researchers can identify the active catalytic species and unravel the mechanism of key steps like oxidative addition and reductive elimination. acs.orglibretexts.org

For example, in palladium-catalyzed cross-coupling reactions, the use of deuterated substrates can help to distinguish between different proposed catalytic cycles. acs.org The position of the deuterium atoms in the final product can provide definitive evidence for or against a particular mechanistic pathway. Similarly, in methane activation studies, isotopic exchange experiments between methane and deuterium are considered a primary indicator of a catalyst's ability to activate the C-H bond. researchgate.net

Atmospheric Chemistry and Environmental Fate Studies

The isotopic composition of atmospheric trace gases provides a unique fingerprint that can be used to identify their sources and sinks. This compound plays a role in understanding the atmospheric chemistry of methyl chloride, the most abundant natural chlorine-containing gas in the atmosphere. copernicus.org

The primary sink for atmospheric methyl chloride is its reaction with the hydroxyl radical (OH). copernicus.org This reaction exhibits a significant kinetic isotope effect, meaning that molecules containing the lighter hydrogen isotope (protium) react faster than those containing deuterium. Consequently, the remaining atmospheric methyl chloride becomes enriched in deuterium.

Studies have measured the hydrogen isotope fractionation for the reaction of chloromethane with OH and Cl radicals. copernicus.orgbohrium.com The large observed kinetic isotope effects are valuable for improving our understanding of the atmospheric budget of chloromethane when incorporated into atmospheric models. copernicus.orgbohrium.com The fractionation of methane isotopologues, including deuterated species, during atmospheric removal processes is a key factor in interpreting global and regional methane budgets. nih.govnih.gov

| Reactant | Fractionation Constant (‰) | Reference |

| OH radical | -264 ± 45 | copernicus.org |

| Cl radical | -280 ± 11 | copernicus.org |

The analysis of stable isotope ratios, including deuterium, in methyl chloride can help to differentiate between its various sources, such as biomass burning, tropical plants, and industrial emissions. iaea.orgufz.de Different sources have distinct isotopic signatures, and by measuring the isotopic composition of atmospheric methyl chloride, scientists can apportion the contributions of these different sources. iaea.orgufz.de While carbon and chlorine isotopes have been more commonly used for this purpose, the analysis of deuterium ratios provides an additional, independent constraint for source apportionment studies. ufz.de The interpretation of these isotopic signals is complex due to uncertainties in the strength and distribution of atmospheric sinks like the chlorine radical. copernicus.org

Role in the Synthesis of Complex Deuterated Organic Molecules

This compound serves as a valuable building block for the synthesis of more complex deuterated organic molecules. researchgate.net These deuterated compounds are essential tools in various scientific disciplines, including medicinal chemistry, materials science, and as internal standards for analytical measurements. acs.orgenamine.net

The introduction of deuterium at specific positions in a molecule can alter its metabolic fate, a property exploited in the development of "deuterated drugs" with improved pharmacokinetic profiles. enamine.net this compound can be used to introduce a dideuterated methyl group into a target molecule through various synthetic transformations. For example, it can be a precursor for generating dideuteriodiazomethane, a reagent used for introducing a CD2 group. orgsyn.org Furthermore, reductive deuteration methods have been developed to synthesize α,α-dideuterio alcohols from acyl chlorides, showcasing the versatility of deuterated building blocks in organic synthesis. mdpi.com The development of efficient flow synthesis methods for deuterated aromatic compounds also highlights the increasing demand and innovative approaches for producing these specialized molecules. tn-sanso.co.jp

Fundamental Contributions to Spectroscopic Reference Data

This compound (CHD₂Cl) has been a subject of high-resolution spectroscopic studies that provide fundamental data crucial for atmospheric chemistry, astrophysics, and theoretical chemistry. mdpi.com Detailed analysis of its rotational and vibrational spectra allows for the precise determination of molecular constants, which serve as benchmarks for quantum-chemical calculations. mdpi.comfranklycaroline.com

Recent research has filled significant gaps in the spectroscopic knowledge of chloromethane isotopologues by focusing specifically on bideuterated species like ¹²CHD₂³⁵Cl and ¹²CHD₂³⁷Cl. mdpi.com Using techniques such as millimeter-wave spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy, scientists have recorded and analyzed the rotational and rovibrational spectra of CHD₂Cl across wide spectral ranges. mdpi.comresearchgate.net

These investigations have led to the accurate determination of numerous spectroscopic constants for both the ground and vibrationally excited states. mdpi.com The vibrational analysis, aided by high-level quantum-chemical predictions, has resulted in the assignment of dozens of spectral bands, including fundamentals, overtones, and combination transitions. mdpi.com This comprehensive dataset not only enhances the understanding of CHD₂Cl's properties but also contributes to refining the semi-experimental equilibrium structure of the parent chloromethane molecule. mdpi.com The precise spectral lines and their assignments form a database that is invaluable for identifying and quantifying these molecules in terrestrial and extraterrestrial environments. mdpi.comarxiv.org

Table 1: Experimental and Computed Vibrational Frequencies (cm⁻¹) for CHD₂Cl This table presents a comparison of experimentally observed vibrational band centers for ¹²CHD₂³⁵Cl with values predicted by quantum-chemical calculations.

| Vibrational Mode | Assignment | Experimental (cm⁻¹) | Computed (cm⁻¹) |

| ν₆ | CD₂ wag | 999.7 | 998.9 |

| ν₄ | CH bend | 1060.0 | 1060.4 |

| ν₅ | CD₂ rock | 1285.4 | 1286.9 |

| ν₈ | CH bend | 1295.2 | 1295.5 |

| ν₃ | C-Cl stretch | 722.5 | 721.2 |

| ν₂ | CD₂ scissor | 1435.0 | 1436.1 |

| ν₇ | CH₂ stretch | 3020.3 | 3020.8 |

| ν₁ | CH stretch | 3033.0 | 3034.2 |

Data sourced from Puzzarini, C., et al. (2023). mdpi.com

Emerging Directions in Chemical Research

Isotopically labeled methanes, including this compound, are instrumental in advancing the development of new catalysts for methane conversion. researchgate.net Methane is a highly stable molecule, and understanding the mechanism of C-H bond activation is critical for designing efficient catalysts to convert it into more valuable chemicals. researchgate.net

Such mechanistic insights are vital for the rational design of novel catalysts with improved activity and selectivity for methane conversion technologies. The use of specifically labeled molecules like this compound allows for fine-grained analysis of which C-H (or C-D) bonds are activated and how the molecule interacts with the catalyst surface, thereby guiding the development of next-generation catalytic systems. researchgate.netacs.org

This compound is positioned to play a role in validating the theoretical foundations of an entirely new frontier in chemical research: quantum computing. uibk.ac.atnsf.gov One of the most anticipated applications of quantum computers is the simulation of molecules and chemical reactions, a task that is often intractable for even the most powerful classical supercomputers. uibk.ac.ataps.org Quantum chemistry aims to solve the Schrödinger equation for molecular systems to understand and predict their properties, such as chemical bond energies. ustc.edu.cn

Currently, researchers are developing and testing quantum algorithms by simulating simple, well-understood molecules like molecular hydrogen (H₂) and lithium hydride (LiH). uibk.ac.atcqt.sg These calculations on early-stage quantum hardware are checked against known experimental values and results from classical computers to verify the accuracy of the quantum approach. uibk.ac.at

As quantum computers become more powerful, they will require more complex and subtle test cases. This is where precisely characterized molecules like this compound become essential. The extensive and highly accurate spectroscopic data available for CHD₂Cl, detailing its rovibrational energy levels with great precision, provides a fundamental experimental benchmark. mdpi.com This data can be used to rigorously test and refine the quantum algorithms designed to calculate the complex interplay of vibrations, rotations, and chemical bonding in polyatomic molecules. Therefore, this compound serves as a crucial reference molecule for establishing the accuracy and reliability of quantum computational chemistry, helping to build the theoretical and practical foundations for its future applications. mdpi.comuibk.ac.at

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.